Lapachol

Descripción general

Descripción

Lapachol es una 1,4-naftoquinona natural que fue aislada por primera vez por el fitoquímico italiano E. Paterno del árbol Tabebuia avellanedae (Bignoniaceae) en 1882 . También se encuentra en otras especies de Handroanthus . This compound se ha atribuido a una amplia gama de actividades farmacológicas, incluidas las antileishmaniales, anticarcinomicas, antiinflamatorias, antimaláricas, antisépticas, antitumorales, antivirales, bactericidas, fungicidas, insectifugas, pesticidas, esquistocomicidas, termiticidas y viricidas .

Métodos De Preparación

Lapachol se puede obtener mediante extracción de una variedad de plantas o sintetizado en el laboratorio. La ruta sintética generalmente implica seis pasos químicos . Un método común para preparar this compound es mediante el método de evaporación rotatoria de película delgada, que se utiliza para preparar liposomas de PEG para this compound . Este método implica la formación, caracterización y optimización de la formulación de liposomas para lograr una alta eficiencia de encapsulación y liberación controlada de this compound .

Análisis De Reacciones Químicas

Lapachol sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, la exposición de this compound a condiciones de ozonólisis da como resultado la formación de un aldehído con un rendimiento del 70% . This compound también puede bioactivarse mediante la reductasa P450 en especies reactivas que promueven la escisión del ADN a través de la generación de radicales aniónicos superóxido mediante el ciclo redox . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen estudios de acoplamiento flexible molecular y ensayos de bioactividad para determinar la capacidad de this compound para interactuar e inhibir enzimas específicas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action:

Lapachol exhibits cytotoxic effects against various cancer cell lines, including glioma and leukemia cells. Research indicates that this compound and its derivatives can induce apoptosis in tumor cells through different pathways. For instance, glycosylated derivatives of this compound have shown enhanced cytotoxicity compared to the parent compound. In a study involving HL-60 human leukemia cells, the glycosylated forms (LA4A and LA4C) demonstrated lower IC50 values (5.7 μM and 5.3 μM respectively) compared to this compound (25 μM), indicating a stronger anti-cancer effect .

Case Study: Glioma Treatment

Recent studies have highlighted this compound's effectiveness in treating malignant glioma. One study demonstrated that this compound significantly reduced the survival rate of spongioblastoma cells in vitro, outperforming the conventional drug temozolomide at certain concentrations . Additionally, the development of liposomal formulations of this compound has improved its pharmacokinetics and brain delivery, making it a promising candidate for glioma therapy .

Wound Healing

Research Findings:

this compound has been investigated for its wound healing properties, particularly in diabetic models. In a controlled study, mice treated with this compound exhibited significantly faster wound closure compared to control groups. The mechanism was linked to the upregulation of sirtuin proteins (Sirt1 and Sirt3), which play crucial roles in cellular repair and regeneration processes . The enhanced expression of growth factors such as EGF (epidermal growth factor) further supports this compound's role in promoting wound healing.

Antimicrobial Activity

Broad-Spectrum Efficacy:

this compound has demonstrated antimicrobial properties against a variety of pathogens. It exhibits activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 25 µg/ml . Furthermore, it has shown antifungal activity comparable to conventional antifungal agents like Amphotericin B against Candida species.

Antioxidant and Other Therapeutic Effects

Oxidative Stress Management:

this compound's antioxidant properties enable it to neutralize free radicals, potentially mitigating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases . Additionally, it has been explored for its analgesic effects and potential use in treating malaria and leishmaniasis due to its activity against respective parasites.

Summary Table of Applications

Mecanismo De Acción

Los mecanismos de acción subyacentes a los efectos observados de lapachol se deben principalmente a su capacidad para interactuar con las topoisomerasas y para generar radicales semiquinona y especies reactivas de oxígeno (ROS) dentro de la célula . Estas especies reactivas pueden causar daño a los componentes celulares, lo que lleva a los efectos farmacológicos observados. Se cree que la actividad antifúngica de this compound se debe a su interacción con la membrana celular .

Comparación Con Compuestos Similares

Lapachol es similar a otras 1,4-naftoquinonas naturales, como la juglona (aislada de la nuez negra, Juglans nigra) y la plumbagina (obtenida de especies de Plumbago, Drosera y Nepenthes) . Estos compuestos comparten efectos farmacológicos similares, incluidos los efectos citotóxicos, antibacterianos, antifúngicos, antivirales, antiprotozoarios, insecticidas, antiinflamatorios y antipiréticos . This compound es único en su capacidad para generar radicales semiquinona y ROS, que contribuyen a sus mayores efectos antiproliferativos y antimigratorios en las células cancerosas en comparación con las células normales .

Actividad Biológica

Lapachol, a naturally occurring naphthoquinone derivative primarily isolated from the bark of Tabebuia avellanedae and other species, has garnered significant attention for its diverse biological activities. This article explores the compound's pharmacological effects, including its antimicrobial, anticancer, anti-inflammatory, and antimalarial properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound's chemical structure is characterized by a naphthoquinone framework, which is pivotal to its biological activity. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens.

- Minimum Inhibitory Concentrations (MICs) :

Table 1: Antimicrobial Activity of this compound and Derivatives

| Pathogen | MIC (µmol/mL) | Compound Type |

|---|---|---|

| Staphylococcus aureus | 0.10 | This compound |

| Enterococcus faecalis | 0.05 | This compound |

| Cryptococcus gattii | 0.20 | This compound |

| Paracoccidioides brasiliensis | 0.01-0.10 | Thiosemicarbazone Derivative |

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells.

- Cytotoxicity :

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (mM) | Condition |

|---|---|---|

| A549 (lung cancer) | mM | Aerobic |

| A549 (lung cancer) | mM | Hypoxic |

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects, which contribute to its therapeutic potential in treating inflammatory diseases. The mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antimalarial Activity

This compound has also been explored for its antimalarial properties, particularly in the synthesis of derivatives that enhance activity against Plasmodium species.

- Research Findings : Studies have indicated that this compound can be converted into more effective antimalarial agents through chemical modifications .

Case Studies

- Thiosemicarbazone Derivatives : A study synthesized thiosemicarbazone derivatives of this compound, which exhibited enhanced antimicrobial activity against multidrug-resistant strains of bacteria .

- Comparative Studies : In bioassays against Aedes aegypti, this compound showed a lower LD50 value compared to its amine derivatives, emphasizing the importance of functional groups in determining biological activity .

Propiedades

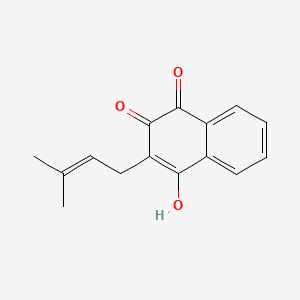

IUPAC Name |

4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPGNVFCJOPXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049430 | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-79-7 | |

| Record name | Lapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lapachol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.